molecular formula C6H9NO2 B3432291 2-Cyanopentanoic acid CAS No. 99839-48-2

2-Cyanopentanoic acid

Cat. No.: B3432291
CAS No.: 99839-48-2
M. Wt: 127.14 g/mol
InChI Key: NICLKHGIKDZZGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyanopentanoic acid, also known as 2-cyanovaleric acid, is an organic compound with the molecular formula C6H9NO2. It is a nitrile derivative of pentanoic acid and is characterized by the presence of a cyano group (-CN) attached to the second carbon of the pentanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyanopentanoic acid can be synthesized through several methods. One common approach involves the reaction of pentanoic acid with cyanogen bromide (BrCN) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds via nucleophilic substitution, where the hydroxyl group of pentanoic acid is replaced by the cyano group .

Industrial Production Methods: On an industrial scale, this compound can be produced using a similar synthetic route but optimized for large-scale production. This typically involves continuous flow reactors and the use of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Cyanopentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-cyanopentanoic acid involves its interaction with various molecular targets and pathways. The cyano group is highly reactive and can participate in nucleophilic addition and substitution reactions. In biological systems, it can be metabolized by nitrile hydratase enzymes to form amides, which can further undergo hydrolysis to form carboxylic acids . This reactivity makes it a valuable tool in studying enzyme mechanisms and metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 2-Cyanopentanoic acid is unique due to the position of the cyano group, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the physical and chemical properties of the compound, making it distinct from its isomers .

Properties

IUPAC Name

2-cyanopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-2-3-5(4-7)6(8)9/h5H,2-3H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICLKHGIKDZZGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347000
Record name 2-Cyanopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99839-48-2
Record name 2-Cyanopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyanopentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyanopentanoic acid
Reactant of Route 2
Reactant of Route 2
2-Cyanopentanoic acid
Reactant of Route 3
Reactant of Route 3
2-Cyanopentanoic acid
Reactant of Route 4
Reactant of Route 4
2-Cyanopentanoic acid
Reactant of Route 5
2-Cyanopentanoic acid
Reactant of Route 6
2-Cyanopentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.